molecular formula C8H10N2O3 B13067563 2-Amino-2-(6-methoxypyridin-3-yl)acetic acid

2-Amino-2-(6-methoxypyridin-3-yl)acetic acid

Cat. No.: B13067563
M. Wt: 182.18 g/mol
InChI Key: RLAXSLTXUGJUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(6-methoxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol . This compound is characterized by the presence of an amino group, a methoxypyridinyl group, and an acetic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(6-methoxypyridin-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, are likely applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(6-methoxypyridin-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinyl acetic acids.

Scientific Research Applications

2-Amino-2-(6-methoxypyridin-3-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-2-(6-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways The amino and methoxy groups play crucial roles in binding to target molecules, while the acetic acid moiety may participate in various biochemical reactions

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(6-methoxypyridin-3-yl)acetic acid is unique due to the presence of the methoxy group on the pyridinyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-amino-2-(6-methoxypyridin-3-yl)acetic acid

InChI

InChI=1S/C8H10N2O3/c1-13-6-3-2-5(4-10-6)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12)

InChI Key

RLAXSLTXUGJUCP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(C(=O)O)N

Origin of Product

United States

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